Product packaging for Adipoyl chloride(Cat. No.:CAS No. 111-50-2)

Adipoyl chloride

Cat. No.: B033324
CAS No.: 111-50-2
M. Wt: 183.03 g/mol
InChI Key: PWAXUOGZOSVGBO-UHFFFAOYSA-N
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Description

Adipoyl chloride, also known as hexanedioyl dichloride, is a critical monomer and organic synthesis reagent prized for its high reactivity. Its primary research application is as a co-monomer in the synthesis of nylon-6,6 via interfacial polymerization with hexamethylenediamine. This reaction, a classic step-growth polymerization, forms the robust amide linkages that define polyamide materials. Beyond bulk polymer production, this compound is extensively used in surface functionalization, where it acts as a coupling agent to introduce carboxylate precursors onto various materials, including polymers, metals, and nanomaterials, for further bioconjugation or property modification. Its mechanism of action leverages the highly electrophilic acid chloride functional groups, which readily undergo nucleophilic acyl substitution with amines (to form amides), alcohols (to form esters), and other nucleophiles under mild conditions, making it superior to less reactive diacids or diesters. Researchers value this compound for creating custom polymeric scaffolds for tissue engineering, developing specialized coatings, and synthesizing dendrimers and other complex macromolecular architectures. It is essential for studies investigating structure-property relationships in polyamides and for fabricating advanced composite materials. Proper handling in a controlled, anhydrous environment is paramount due to its moisture-sensitive nature and corrosivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Cl2O2 B033324 Adipoyl chloride CAS No. 111-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanedioyl dichloride
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InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2
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InChI Key

PWAXUOGZOSVGBO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8Cl2O2
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DSSTOX Substance ID

DTXSID5059402
Record name Hexanedioyl dichloride
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Molecular Weight

183.03 g/mol
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Physical Description

Liquid with a pungent odor; [Alfa Aesar MSDS]
Record name Hexanedioyl dichloride
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CAS No.

111-50-2
Record name Adipoyl chloride
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Synthetic Methodologies for Adipoyl Chloride and Its Precursors

Synthesis from Adipic Acid and Thionyl Chloride

HOOC(CH₂)₄COOH + 2 SOCl₂ → ClCO(CH₂)₄COCl + 2 SO₂ + 2 HCl xiangyuch.com

The reaction proceeds through a well-established mechanism. Each carboxylic acid group of the adipic acid molecule reacts with thionyl chloride to form a chlorosulfite intermediate. chegg.com This step is crucial as it converts the hydroxyl (-OH) group, which is a poor leaving group, into a much better one. chegg.com Subsequently, a chloride ion attacks the carbonyl carbon of this intermediate, leading to the formation of the acyl chloride (adipoyl chloride) and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. xiangyuch.comchegg.com

While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). chemicalforums.com The DMF reacts with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion.

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, stoichiometry of reactants, and reaction time. The reaction is exothermic and produces corrosive hydrogen chloride gas, which must be managed. xiangyuch.com

A common laboratory procedure involves heating a mixture of adipic acid and an excess of thionyl chloride. Using thionyl chloride itself as the solvent is a frequent practice. chemicalforums.com The excess thionyl chloride can be removed after the reaction is complete, typically by distillation under reduced pressure. orgsyn.org The resulting this compound is often a light yellow liquid. orgsyn.org High yields are achievable with carefully controlled conditions. For instance, a documented synthesis reports crude product yields in the range of 75-81%.

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterValue/ConditionSource
Reactants Adipic acid, Thionyl chloride orgsyn.org
Molar Ratio 1 mole adipic acid to 3 moles thionyl chloride orgsyn.org
Temperature 50–60°C orgsyn.org
Reaction Time ~4 hours (until gas evolution ceases) orgsyn.org
Post-Processing Removal of excess thionyl chloride under diminished pressure orgsyn.org

Green Chemistry Approaches for Adipic Acid Synthesis as a Precursor

The conventional industrial production of adipic acid involves the oxidation of a cyclohexanol-cyclohexanone mixture with nitric acid. This process is a significant source of anthropogenic nitrous oxide (N₂O), a potent greenhouse gas. core.ac.uknih.govnih.gov Consequently, considerable research has been directed towards developing more environmentally benign "green" synthesis routes for adipic acid.

One promising green alternative is the direct oxidation of cyclohexene (B86901) to adipic acid using aqueous hydrogen peroxide (H₂O₂). nih.govmdpi.com This method avoids the use of nitric acid and generates water as the only byproduct. A key challenge is achieving effective contact between the aqueous oxidant (H₂O₂) and the organic substrate (cyclohexene).

To overcome this, the reaction can be performed in a microemulsion system. core.ac.ukresearchgate.net Microemulsions are thermodynamically stable, transparent dispersions of oil and water, stabilized by a surfactant. This medium provides a large interfacial area, facilitating the reaction between the immiscible reactants. researchgate.net Using a catalyst such as sodium tungstate (B81510) and a surfactant like alkyldimethylbenzylammonium chloride, high yields of pure adipic acid can be obtained. core.ac.ukresearchgate.net This process is advantageous as both the catalyst and the surfactant can potentially be recycled. core.ac.ukresearchgate.net

Table 2: Cyclohexene Oxidation in a Microemulsion System

ComponentFunctionExampleYieldSource
Substrate Starting MaterialCyclohexene70% to 79% core.ac.ukresearchgate.net
Oxidant Green Oxidizing Agent30% Hydrogen Peroxide core.ac.ukresearchgate.net
Catalyst Speeds up the reactionSodium Tungstate core.ac.ukresearchgate.net
Surfactant Creates microemulsionAlkyldimethylbenzylammonium chloride core.ac.ukresearchgate.net
Medium "Green Solvent"Water core.ac.ukresearchgate.net

Biocatalytic Production from Renewable Feedstocks (e.g., D-glucose)

A paradigm shift from petrochemical feedstocks to renewable resources is a central goal of green chemistry. Biocatalytic routes to produce adipic acid from renewable feedstocks like D-glucose are being actively developed. nih.gov These methods utilize engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert glucose into adipic acid through novel metabolic pathways. nih.govsjtu.edu.cn

One such pathway involves the enzymatic conversion of glucose to cis,cis-muconic acid, which is then hydrogenated to adipic acid. researchgate.netresearchgate.net This final hydrogenation step, traditionally a chemical process, has been achieved biocatalytically using enzymes like enoate reductases. nih.govresearchgate.net While promising, the titers and yields from these biosynthetic routes are currently low. For example, one engineered E. coli strain was found to produce 31.2 mg/L of adipic acid. sjtu.edu.cn Further metabolic engineering and process optimization are required to make this approach commercially viable. mdpi.com

Research into greener adipic acid synthesis also includes the development of novel catalysts for the oxidation of traditional feedstocks like cyclohexane (B81311), cyclohexanol (B46403), and cyclohexanone (B45756), but with more benign oxidants. nih.gov The goal is to replace nitric acid with alternatives like hydrogen peroxide or molecular oxygen. researchgate.net

A variety of catalyst systems have been investigated, including:

Tungsten-based catalysts: Tungstic acid (H₂WO₄) has been shown to effectively catalyze the oxidation of cyclohexanone and cyclohexanol with 30% hydrogen peroxide, giving high yields of adipic acid under solvent-free conditions. rsc.org

Polyoxometalates (POMs): Molybdenum- or tungsten-based Keggin-type POMs have been used as catalysts for the oxidation of cyclohexene and other precursors with aqueous hydrogen peroxide. researchgate.net

Heterogeneous Catalysts: Solid catalysts, such as manganese-doped hollow structure silicates (Mn-HTS), have demonstrated activity and selectivity for the oxidation of cyclohexane to adipic acid. nih.gov

These alternative routes and advanced catalyst designs represent significant progress toward a more sustainable chemical industry, reducing the environmental impact associated with the production of vital chemical building blocks like adipic acid. nih.gov

Polymerization Reactions Involving Adipoyl Chloride

Polyamide Synthesis

Polyamides are a class of polymers characterized by repeating amide linkages (-C(=O)-NH-) in their backbone. mit.edu Adipoyl chloride is a vital precursor in the synthesis of numerous polyamides, including Nylon 6,6, which is widely used in textiles, engineering plastics, and films. atomscientific.comapcpure.comsigmaaldrich.cn Polyamide synthesis can occur through various methods, with interfacial polymerization being a prominent technique when using diacid chlorides like this compound. mit.eduresearchgate.net

Nylon 6,6 is a synthetic polyamide formed by the reaction of hexamethylenediamine (B150038) and this compound. chegg.comrsc.org Interfacial polymerization is a common and effective method for its synthesis, especially for laboratory demonstrations like the "nylon rope trick." mit.eduresearchgate.netrsc.org This technique involves the reaction of two immiscible phases, typically an aqueous solution of the diamine and an organic solution of the diacid chloride, at their interface. mit.eduresearchgate.netyok.gov.tr

Interfacial polymerization is a type of step-growth polymerization where the polymer forms at the interface between two immiscible liquid phases. wikipedia.org Unlike traditional bulk polycondensation, where high temperatures and efficient byproduct removal are often required, interfacial polymerization can occur rapidly at room temperature due to the high reactivity of diacid chlorides with diamines. mit.eduyok.gov.trblogspot.com The reaction mechanism involves a nucleophilic acyl substitution, where the amine group reacts with the acyl chloride group, releasing hydrogen chloride (HCl) as a byproduct. mit.edu A weak base, such as sodium carbonate or sodium bicarbonate, is often included in the aqueous phase to neutralize the HCl and maintain reaction efficiency. mit.eduresearchgate.net

The kinetics of interfacial polymerization are primarily diffusion-controlled, particularly at the onset of the reaction. mit.educhegg.comyok.gov.tracs.org The rate of polymerization is governed by the diffusion rates of the monomers to the interface, where they rapidly react. mit.educhegg.comyok.gov.tr This rapid reaction at the interface leads to the formation of a thin polymer film, which can act as a barrier, slowing down further monomer mixing and reaction. mit.eduresearchgate.net However, by continuously withdrawing the formed film, fresh interface is exposed, allowing the polymerization to proceed continuously. mit.eduresearchgate.net This mechanism tends to produce long polymer chains of high molecular weight. yok.gov.trwikipedia.orgblogspot.com

The diffusion of monomers to the interface is a critical factor influencing polymer formation. mit.educhegg.comyok.gov.tracs.org If the reaction rate is much faster than the diffusion rate, the polymer film can become a significant barrier, impeding further monomer transport and potentially slowing down or stopping the reaction if the film is not continuously removed. mit.eduresearchgate.net Conversely, if the film is mechanically weak and cannot be withdrawn, it can also hinder reactant transport. yok.gov.tr

The choice of solvent system and the nature of the interface are crucial for controlled interfacial polymerization. researchgate.netjocpr.com Typically, one monomer (e.g., hexamethylenediamine) is dissolved in an aqueous phase, and the other monomer (e.g., this compound) is dissolved in an immiscible organic phase (e.g., dichloromethane, toluene, or cyclohexane). atomscientific.commit.eduresearchgate.netchegg.comrsc.org The organic solvent helps dissolve and stabilize the this compound. atomscientific.com

The interface provides a localized reaction zone where the rapid polymerization occurs. mit.eduresearchgate.netyok.gov.tr The immiscibility of the solvents ensures the formation of a distinct interface, facilitating the controlled interaction of the monomers. mit.eduresearchgate.netchegg.com The properties of the polymer formed at the interface, such as its mechanical strength and ability to be continuously withdrawn, are influenced by factors like the rate of film removal and the concentrations of the monomers in their respective phases. researchgate.net In stirred interfacial polymerization, one phase is dispersed as tiny droplets in the other, which can be used to create hollow microcapsules or microspheres. researchgate.net

Synthesis of Other Polyamides and Co-polyamides

This compound is not limited to Nylon 6,6 synthesis; it is also employed in the preparation of various other polyamides and co-polyamides. atomscientific.comapcpure.comchemimpex.comsigmaaldrich.cn For instance, it has been used in the synthesis of hyperbranched polyamides by reacting with aromatic triamines. mdpi.comresearchgate.net These polymers can exhibit improved solubility in polar aprotic solvents and possess specific glass transition temperatures. mdpi.comresearchgate.net

Furthermore, this compound can be used to synthesize polyamides containing specific linkages, such as the tyrosine-leucine linkage, through solution polymerization techniques. kpi.ua It has also been utilized in the synthesis of fluorinated poly(amide urethane) block copolymers, where it reacts with fluorinated secondary diamines to form the polyamide "soft block." researchgate.net The versatility of this compound allows for the creation of polyamides with tailored properties for diverse applications. chemimpex.com

Table 1: Examples of Polyamides Synthesized Using this compound

Polyamide TypeCo-monomer(s)Synthesis MethodKey Properties/NotesSource
Nylon 6,6HexamethylenediamineInterfacial PolymerizationHigh mechanical strength, chemical resistance, heat resistance; used in fibers, textiles, engineering plastics. apcpure.comsigmaaldrich.cn apcpure.comsigmaaldrich.cn
Hyperbranched PolyamidesAromatic triamines (e.g., 1,3,5-tris(4′-aminophenylcarbamoyl)benzene)Low-temperature polycondensationSoluble in polar aprotic solvents; Tg 138–198 °C; molecular masses 1.3 × 10^4–2.7 × 10^4. mdpi.comresearchgate.net mdpi.comresearchgate.net
Poly(amide-ester)TyrosylleucyliminohexamethyleneiminoleucyltyrosineInterfacial PolymerizationFibrous crosslinked material. kpi.ua kpi.ua
Fluorinated Poly(amide urethane) Block CopolymersFluorinated secondary diaminesSolution polymerizationForms the polyamide "soft block" in block copolymers. researchgate.net researchgate.net
Phosphorus-Containing Polyamides/CopolyamidesDihydrochloride salt of DEPD, m-phenylenediamineSolution polymerizationRelatively low to somewhat higher molecular weights; characteristic P=O and P-O-C absorption bands. nasa.gov nasa.gov

Polyester (B1180765) Synthesis

This compound is also a significant reagent in the synthesis of polyesters, which are polymers characterized by repeating ester linkages in their backbone. atomscientific.comchemimpex.comsigmaaldrich.cnjocpr.comtsijournals.com Polyesters are a crucial class of high-performance and engineering polymers with widespread applications, including fibers, films, coatings, and adhesives. jocpr.com

Polyester synthesis involving this compound typically proceeds via polycondensation reactions with various diols. jocpr.comtsijournals.com Both solution polycondensation and interfacial polycondensation techniques have been employed. jocpr.comtsijournals.com For instance, linear aliphatic-aromatic polyesters have been synthesized through interfacial polycondensation of this compound with aromatic diols such as bisphenol-A (BPA), resorcinol, and 1,5-dihydroxy naphthalene, using a chloroform-water interphase system. jocpr.comresearchgate.net The choice of organic solvent is critical as it influences reactant partitioning, diffusion, reaction rate, and polymer solubility. jocpr.com

In solution polycondensation, this compound has been reacted with aromatic and aliphatic diols in solvents like 1,2-dichlorobenzene (B45396) to produce copolyesters. tsijournals.com The presence of moisture must be strictly avoided as it can hydrolyze the acid chloride, hindering the polymerization. tsijournals.com These polyesters can exhibit good thermal stability. jocpr.comekb.eg

Table 2: Examples of Polyesters Synthesized Using this compound

Polyester TypeCo-monomer(s)Synthesis MethodKey Properties/NotesSource
Aliphatic-Aromatic PolyestersAromatic diols (e.g., Bisphenol-A, Resorcinol, 1,5-dihydroxy naphthalene)Interfacial PolycondensationGood thermal stability; yields typically 20-67%. jocpr.comresearchgate.net jocpr.comresearchgate.net
CopolyestersAromatic and aliphatic diols (e.g., Resorcinol, 1,4-butanediol)Solution PolycondensationYields typically 60-65%. tsijournals.com tsijournals.com
Polyester-Schiff baseMonomer containing two hydroxyl groups (derived from 4-hydroxy aniline (B41778) and 4-hydroxy benzaldehyde)Interfacial PolycondensationGood thermal stability. ekb.eg ekb.eg

Advanced Applications and Functional Materials Via Adipoyl Chloride Chemistry

Functional Materials and Specialty Chemicals

Adipoyl chloride is instrumental in the synthesis of various functional materials and specialty chemicals, leveraging its reactivity to introduce specific functionalities or create complex molecular architectures.

This compound plays a role in the synthesis of mesogenic compounds, including biphenyl (B1667301) end-capped liquid crystals. These materials are characterized by their ordered molecular structures and responsiveness to external stimuli, making them valuable in display technologies and optical devices. The diacid chloride can serve as a linker or a core component in the synthesis of such liquid crystalline structures, contributing to the formation of rigid or semi-rigid segments essential for mesophase formation.

This compound is employed in the formulation of surface coatings that exhibit enhanced properties, such as improved mechanical strength, chemical resistance, or adhesion. Its ability to undergo crosslinking reactions with polyols or polyamines enables the formation of durable polymer networks. These networks can significantly improve the wear resistance, hardness, and barrier properties of coated surfaces, finding applications in protective layers for various substrates.

As a reactive acyl chloride, this compound is a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds. It can be used to form amide or ester linkages, which are common functionalities in biologically active molecules. Its symmetrical dicarbonyl chloride structure allows for the introduction of a six-carbon aliphatic chain into target molecules, which can be crucial for modulating lipophilicity, bioavailability, or receptor binding in drug design and pesticide development.

High-Performance Polymers and Composites

This compound is a crucial monomer in the production of high-performance polymers and composites, particularly in the synthesis of polyamides and polyesters. Its linear aliphatic structure provides flexibility and toughness to the resulting polymers.

In the synthesis of polyamides, this compound reacts with diamines to form poly(hexamethylene adipamide), commonly known as Nylon 6,6, a widely used engineering plastic known for its high tensile strength, abrasion resistance, and thermal stability. In polyester (B1180765) synthesis, it reacts with diols to form poly(alkylene adipates), which are often used as plasticizers or in biodegradable polymers. The incorporation of this compound contributes to the mechanical integrity, thermal stability, and processing characteristics of these polymeric materials, making them suitable for demanding applications in automotive, textile, and packaging industries, as well as in the development of advanced composite materials.

Analytical Characterization of Adipoyl Chloride Derived Materials

Spectroscopic Methods (e.g., IR, NMR, XPS)

Spectroscopic methods are fundamental for elucidating the chemical structure and bonding within adipoyl chloride-derived materials.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), is widely used to confirm chemical modifications and the formation of new functional groups in materials treated with this compound. For this compound itself, characteristic IR signals include a weak and narrow alkane C-H stretch at 2952.44 cm⁻¹, a weak and sharp C=O stretch at 1779.80 cm⁻¹ (within the literature range of 1820-1780 cm⁻¹), a C-H bend for alkanes at 1404.56 cm⁻¹, and a C-Cl stretch observed at 681.43 cm⁻¹ (within the expected range of 800-600 cm⁻¹) fishersci.at.

Upon reaction, such as in the functionalization of cellulose (B213188) with adipoyl dichloride, significant changes in the IR spectrum are observed. A decrease in the intensity of the O-H stretch (3000–3500 cm⁻¹) indicates the covalent bonding of adipoyl dichloride to terminal hydroxyl groups nih.gov. The formation of ester linkages in polyesters derived from this compound and cardol is evidenced by C=O peaks appearing at 1761 cm⁻¹ for poly(cardyl adipate), shifting from the C=O peak of the parent this compound at 1802 cm⁻¹ thegoodscentscompany.com. In amidated hydrogels, IR microscopy can reveal the distribution of amide bonds, with specific absorption bands for Amide I and Amide II confirming their formation wikidata.org.

Table 1: Characteristic IR Absorption Bands of this compound and Derivatives

Compound/Functional GroupWavenumber (cm⁻¹)AssignmentReference
This compound2952.44C-H stretch (alkane) fishersci.at
This compound1779.80C=O stretch (acyl chloride) fishersci.at
This compound1404.56C-H bend (alkane) fishersci.at
This compound681.43C-Cl stretch fishersci.at
Cellulose (modified with this compound)3000-3500 (decrease)O-H stretch nih.gov
Poly(cardyl adipate)1761C=O (ester linkage) thegoodscentscompany.com
Amidated hydrogelsAmide I, Amide II bandsAmide bonds wikidata.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for confirming the molecular structure of this compound and its reaction products. PubChem provides access to ¹H NMR and ¹³C NMR spectra for this compound wikipedia.org. For instance, the ¹H NMR spectrum of a diarylethene-based polyester (B1180765) synthesized from this compound showed characteristic peaks at δ 7.54 (d, 4H, J = 8.2 Hz), 7.38 (d, 4H, J = 8.2 Hz), 7.28 (s, 2H), 4.71 (s, 4H), and 1.97 (s, 6H) ppm, confirming the successful polymerization wikipedia.org. In the synthesis of novel bis-symmetrical adipoyl derivatives, ¹H NMR and ¹³C NMR spectra were used to confirm the structures, showing signals in both aliphatic and aromatic regions americanelements.com. NMR is also used to track the degradation of polymers, with the appearance of small molecule peaks corresponding to degradation products ontosight.ai.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique employed to investigate the chemical bonding and elemental composition of this compound-derived materials, typically probing the top 10 nm of the surface nih.gov. XPS analysis can confirm successful chemical modification by detecting changes in elemental composition, such as a significant increase in nitrogen on the surface of membranes modified with this compound and an amine monomer thegoodscentscompany.com. For cellulose functionalized with adipoyl dichloride, XPS C(1s) region deconvolution shows distinct peaks at 284.5 (±0.1) eV (C–C), 286.2 (±0.1) eV (C–O–C), and 288.4 (±0.1) eV (C=O) nih.gov. An increase and broadening in the C–O–C and C=O binding energy regions indicate a more diverse chemical environment due to successful covalent attachment nih.gov. XPS can also detect residual chlorine from this compound in polymer films, which may indicate chlorine-terminated polymer chains or the formation of chloride salts from HCl by-products fishersci.ca.

Table 2: XPS C(1s) Binding Energies for this compound-Modified Cellulose

Binding Energy (eV)Assignment
284.5 (±0.1)C–C
286.2 (±0.1)C–O–C
288.4 (±0.1)C=O

Chromatographic Techniques (e.g., SEC, GPC)

Chromatographic techniques, particularly Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC), are essential for determining the molecular weight distribution of polymers synthesized using this compound.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC and GPC are widely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers. For poly(amino acid) esters (PEAs) synthesized from this compound and various diamines, GPC analysis revealed Mn,GPC ranging from 14,600 to 37,400 g/mol and PDI from 1.07 to 1.63 wikipedia.org. In another study, H₂O₂ degradable polymers derived from this compound showed varying degrees of polymerization, with GPC data indicating depolymerization upon exposure to hydrogen peroxide ontosight.ai. The hydrolytic degradation of poly(silyl ester)s was quantitatively studied by monitoring molecular weight reduction over time using SEC guidetopharmacology.org. GPC measurements also confirm the successful formation of polymers and can track changes in molecular weight during reactions or degradation processes fishersci.noscribd.comwikipedia.orgnih.gov.

Table 3: Representative GPC Data for this compound-Derived Polymers

Polymer TypeMn,GPC ( g/mol )PDI (Mw/Mn)Reference
Poly(amino acid) esters (PEAs)14,600 – 37,4001.07 – 1.63 wikipedia.org
H₂O₂ degradable polymer 110,6231.9 ontosight.ai
Poly(butylene succinate) (oligomers)5,2001.3 wikipedia.org
Poly(ether ester amide)s (PEEA)2,600 – 27,300Not specified wikipedia.org

Microscopic Analysis (e.g., SEM, AFM)

Microscopic techniques provide visual insights into the surface morphology and structural characteristics of materials at different magnifications.

Scanning Electron Microscopy (SEM)

SEM is employed to examine the surface morphology of this compound-derived materials, revealing details about porosity, smoothness, and the presence of grafted layers. For instance, mesoporous fiber-welded cotton modified with adipoyl dichloride was analyzed by SEM, showing the morphology of the amorphous shell formed nih.gov. In the synthesis of cystamine-based polymers using this compound, SEM analysis revealed that polymers synthesized via interfacial polymerization had smoother and less porous surfaces compared to those obtained by monophasic oxidative polymerization wikidata.org. SEM is also used to confirm substantial alterations in hydrogel structure, where variations in surface morphology are evident even at minor magnifications, possibly due to side processes during synthesis wikidata.org. Furthermore, SEM analysis supports improved wetting and interactions between grafted glass fibers and a nylon-6,6 matrix thegoodscentscompany.com. The degradation pattern of copolymers can also be visualized using SEM, revealing modes of degradation like surface erosion tcichemicals.com.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of material surfaces, allowing for the assessment of surface roughness and the visualization of nanoscale structures. AFM analysis can complement spectroscopic ellipsometry data to characterize the surface morphology of thin films, such as photochromic diarylethene-based polymers synthesized with this compound wikipedia.org. It can also be used to depict the structure of modified block copolymers, revealing significant structural differences from their precursors fishersci.be. For polymer-stabilized graphene, AFM images show irregular deposition of the polymer on the graphene surface fishersci.com. AFM is also utilized to characterize the hydrodynamic properties of hydrophobically modified dextran (B179266) conjugates in aqueous solution, showing the structure and shape of aggregates scribd.com. Additionally, AFM can investigate changes in surface topographies and morphologies of polymer films upon hydrolytic degradation guidetopharmacology.org.

Thermal Analysis (e.g., DSC)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal transitions and stability of this compound-derived polymers.

Differential Scanning Calorimetry (DSC)

DSC is used to determine key thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers. For polyesters derived from this compound, DSC thermograms can show sharp endothermic peaks related to melting and exothermic peaks attributed to oxidative degradation, indicating thermal stability fishersci.nofishersci.se. For example, a polyester synthesized from this compound and 2-hydroxyethyldisulfide showed a sharp endothermic peak at 41 °C and a glass transition point at –50 °C fishersci.no. Cardol-based polyesters, synthesized with this compound, exhibited weak endothermic bands around 400 °C (polymer melting) and strong exothermic peaks around 500 °C (oxidative degradation), demonstrating high thermal stability fishersci.se. The thermal behavior of synthesized compounds can be studied by DSC, which quantifies absorbed or released heat during physical or chemical changes nih.gov. DSC is also used to characterize the thermal properties of copolymers, with results showing that faster degradation can occur with increased carbonate content in the polymer backbone tcichemicals.com.

Table 4: Representative DSC Data for this compound-Derived Polymers

Polymer TypeThermal EventTemperature (°C)Reference
Polyester from this compound and 2-HydroxyethyldisulfideGlass Transition (Tg)-50 fishersci.no
Polyester from this compound and 2-HydroxyethyldisulfideMelting (Tm)41 fishersci.no
Cardol-Adipoyl Chloride PolyesterMelting (Tm)~400 fishersci.se
Cardol-Adipoyl Chloride PolyesterOxidative Degradation~500 fishersci.se
Unsaturated OligoestersGlass Transition (Tg)-32 to -38 atamanchemicals.com

Computational Chemistry and Modeling of Adipoyl Chloride Reactivity

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations offer a virtual window into the dynamic evolution of molecular systems, tracking the motion of atoms and molecules over time. researchgate.net For the polymerization involving adipoyl chloride, typically with a diamine monomer like hexamethylenediamine (B150038) to form nylon 6,6, MD simulations can model the complex processes occurring during polymerization, such as interfacial polymerization.

In a typical simulation setup, a two-phase system is constructed. One phase consists of this compound dissolved in an organic solvent (e.g., cyclohexane), and the other contains an aqueous solution of the diamine. The simulation tracks the diffusion of monomers to the interface, their subsequent reaction, and the growth of the polyamide chain. These simulations can reveal critical details about the polymerization process:

Chain Conformation and Entanglement: MD simulations can visualize the growing polymer chain's conformation at the interface. This includes tracking the chain's length, end-to-end distance, and radius of gyration as new monomer units are added. The simulations can also show how newly formed chains entangle with each other, which is a crucial factor influencing the mechanical properties of the final material. mdpi.com

Interfacial Structure and Thickness: The simulations can characterize the liquid-liquid interface where the polymerization occurs. This includes determining the thickness of the interfacial region and the orientation of the monomers and growing polymer chains within it. This is particularly important in understanding the self-limiting nature of interfacial polymerization, where the formed polymer film can act as a barrier to further monomer diffusion. mit.edu

Simulation ParameterTypical Value/ConditionSignificance
Force FieldCOMPASS, AMBERDescribes the potential energy of the system as a function of atomic coordinates. mdpi.comrsc.org
System Size10,000 - 100,000 atomsRepresents a realistic portion of the bulk phases and the interface.
Simulation TimeNanoseconds to MicrosecondsAllows for the observation of diffusion and initial stages of polymerization.
Temperature & PressureControlled (e.g., 298 K, 1 atm)Simulates realistic experimental conditions.
Monomer ConcentrationVariedAllows for studying the effect of reactant concentration on polymerization kinetics.

This table is interactive. Click on the headers to learn more about each parameter.

These simulations provide a microscopic view that complements experimental studies, offering insights that are often difficult or impossible to obtain through direct observation. researchgate.net

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to study the electronic structure of molecules and the energetics of chemical reactions. mdpi.com For the reaction of this compound, QC methods can elucidate the detailed mechanism of the amide bond formation, which is the fundamental step in the polymerization process.

The reaction between the acyl chloride group of this compound and the amine group of a diamine proceeds via a nucleophilic acyl substitution mechanism. QC calculations can map out the entire reaction pathway, identifying key structures and their energies.

Transition State Analysis: A crucial aspect of these calculations is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. mdpi.comnih.gov The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For the this compound-diamine reaction, the transition state involves the formation of a tetrahedral intermediate. youtube.com

Solvent Effects: The inclusion of solvent models in QC calculations can simulate how the surrounding medium influences the reaction pathway. For instance, the polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby affecting the reaction rate.

SpeciesCalculated Relative Energy (kcal/mol)Description
Reactants (this compound + Diamine)0Reference energy level.
Tetrahedral Intermediate-5 to -15A transient species formed by the nucleophilic attack of the amine on the carbonyl carbon.
Transition State+10 to +20The energy barrier that must be overcome for the reaction to proceed.
Products (Amide + HCl)-20 to -30The final, more stable products of the condensation reaction. wvu.edu

This table is interactive. Explore the different species involved in the reaction pathway.

By providing a detailed energetic and structural picture of the reaction, quantum chemical calculations offer a fundamental understanding of the reactivity of this compound.

Predictive Modeling of Material Properties

Once the polyamide is formed from this compound, its macroscopic properties are of primary interest. Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML) algorithms, aims to correlate the chemical structure of the polymer with its physical and mechanical properties. mdpi.com

These models are trained on datasets of known polymers and their experimentally determined properties. By representing the polymer's repeating unit (derived from this compound and the corresponding diamine) using a set of numerical descriptors, these models can learn the complex relationships between structure and properties.

Descriptor Calculation: The first step involves generating a wide range of molecular descriptors for the polyamide's repeating unit. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., dipole moment, partial charges).

Model Development and Validation: Various statistical and ML methods, such as multiple linear regression, support vector machines, and random forests, are used to build the predictive models. mdpi.com The models are trained on a subset of the data and then validated on a separate test set to ensure their predictive accuracy.

Property Prediction: These validated models can then be used to predict the properties of novel polyamides derived from this compound and different diamine monomers without the need for their synthesis and experimental characterization. mdpi.com This accelerates the discovery of new materials with desired properties.

PropertyKey Structural DescriptorsPredicted Value Range for Nylon 6,6
Glass Transition Temperature (Tg)Fraction of rotatable bonds, chain stiffness50 - 70 °C
Melting Temperature (Tm)Interchain hydrogen bonding capacity, crystallinity255 - 265 °C
Density (ρ)Molecular weight of repeating unit, packing efficiency1.14 - 1.15 g/cm³
Tensile Modulus (E)Chain entanglement, degree of crystallinity2.5 - 3.5 GPa

This table is interactive. Discover how different descriptors influence material properties.

Predictive modeling serves as a powerful computational screening tool, enabling the in silico design of new polyamides based on this compound with optimized thermal and mechanical properties for specific applications. researchgate.net

Environmental and Sustainability Considerations in Adipoyl Chloride Research

Life Cycle Assessment of Adipoyl Chloride Production and Usage

Life Cycle Assessment (LCA) is a comprehensive approach to evaluating the environmental impacts associated with a product's entire life cycle, from raw material extraction to disposal. For this compound, understanding its LCA involves examining the environmental footprint of its manufacturing processes and its subsequent use in various polymers.

This compound is commonly synthesized from adipic acid (PubChem CID: 196), which is a key intermediate in the production of Nylon 6,6 youtube.com. The traditional industrial route for adipic acid synthesis often involves the oxidation of cyclohexanol (B46403) (PubChem CID: 7996) with nitric acid and a metal catalyst youtube.com. This process is known to produce significant amounts of nitrous oxide (N2O), a potent greenhouse gas that contributes to global warming and ozone depletion youtube.comcore.ac.uk. Annually, this method can release over 400,000 metric tons of N2O youtube.com.

The sustainability of polymers, including those derived from this compound, can be assessed using green metrics like the E-factor, which quantifies the amount of waste generated per unit of product acs.org. While a complete LCA for this compound and its derived polymers is complex, such assessments are crucial for identifying areas for improvement in their environmental performance from "cradle-to-grave" acs.org. For instance, solvent-free polycondensation methods for producing polyesters using diacyl chlorides, including this compound, have been explored, yielding relatively low E-factors compared to solution polymerizations acs.org.

Strategies for Waste Minimization and Solvent Reduction

Minimizing waste and reducing solvent usage are critical aspects of green chemistry in the synthesis and application of this compound. Traditional synthesis methods often involve the use of various solvents and can generate byproducts.

This compound itself is typically prepared by reacting adipic acid with thionyl chloride (PubChem CID: 24794) chemicalforums.comorgsyn.org. This reaction often uses an excess of thionyl chloride, which acts as both a dehydrating agent and a solvent chemicalforums.comorgsyn.org. While effective, this highlights the need for strategies to reduce the reliance on such reagents and solvents.

One approach to solvent reduction is the development of solvent-free reactions. For example, glucose bolaform esters have been synthesized by reacting glucose (PubChem CID: 5793) with aliphatic acid dichlorides, including this compound, where the acid dichloride itself acts as the reaction medium orientjchem.org. This eliminates the need for additional organic solvents, although the liberated acid vapor still needs to be managed orientjchem.org.

In polymer synthesis involving this compound, efforts are being made to reduce solvent use. For instance, solvent-free polycondensations have been explored for producing polyesters from renewable monomers and aliphatic diacyl chlorides mdpi.com. These methods aim to minimize the environmental impact by avoiding the use of solvents and catalysts where possible mdpi.com.

The use of "green solvents" and the elimination of harmful organic solvents are also key strategies. For example, in the green synthesis of adipic acid (a precursor to this compound), microemulsions have been used as a "green solvent" to improve contact between phases and avoid harmful organic solvents and phase-transfer catalysts core.ac.uk.

Development of Biodegradable Polymers from this compound

This compound is a versatile monomer used in the synthesis of various polymers, including those with biocompatible and biodegradable properties. This makes it a valuable component in the development of materials for applications such as drug delivery systems, tissue engineering, and environmentally friendly packaging sigmaaldrich.cnsigmaaldrich.comdataintelo.com.

This compound is a key precursor in the synthesis of Nylon 6,6, which traditionally is not biodegradable sigmaaldrich.cnsigmaaldrich.comatomscientific.com. However, research is actively exploring the creation of biodegradable polyamides and polyesters using this compound.

One significant area of research involves synthesizing biodegradable aromatic-aliphatic poly(ester-amides) using this compound as a cross-linking agent sigmaaldrich.cnsigmaaldrich.com. These polymers exhibit favorable characteristics such as mechanical strength, thermal stability, and biodegradability sigmaaldrich.cnsigmaaldrich.com.

This compound has also been used in the synthesis of poly(ester-amides) (PEAs) from L-phenylalanine (PubChem CID: 6140) and aliphatic diacid chlorides, including this compound suda.edu.cn. The biodegradability of these PEAs can be adjusted by altering the monomer feed ratio of unsaturated to saturated diesters suda.edu.cn. Degradation studies have shown that the enzymatic degradation rate of PEAs can be increased by modifying the chain length of saturated methylene (B1212753) groups or by incorporating double bonds suda.edu.cn.

Furthermore, this compound has been utilized in the synthesis of photocrosslinkable biodegradable polymers. For example, a dichloride of 4,4′-(adipoyldioxy)dicinnamic acid (CAC), synthesized from this compound and 4-hydroxycinnamic acid (PubChem CID: 637775), has been used to prepare biodegradable polyesters with alkane diols or poly(ethylene glycol)s researchgate.netresearchgate.net. These polymers can degrade in buffer solutions containing lipases researchgate.net.

Another application involves the synthesis of PEG-PLA-PEG triblock copolymers using this compound as a coupling agent sigmaaldrich.cnsigmaaldrich.comacs.org. These copolymers can form bioresorbable hydrogels with potential applications in drug delivery acs.org.

The incorporation of enzyme-targeted cleavage points in synthetic polymers, often involving monomers like this compound, is a promising strategy for creating biodegradable materials with defined degradation mechanisms kpi.ua. This approach can lead to improved enzyme binding and efficient degradation kpi.ua.

Research also highlights the synthesis of innovative biodegradable polymers with backbones composed of trimethylolpropane (B17298) (PubChem CID: 7901) and adipic acid moieties, which are then crosslinked using this compound acs.org. These polymers are designed to degrade into non-toxic small molecules, addressing biosafety concerns for biomedical applications acs.org.

Future Directions and Interdisciplinary Research with Adipoyl Chloride

Integration with Nanotechnology for Advanced Composites

Adipoyl chloride plays a significant role in the fabrication of advanced polymer nanocomposites, particularly those incorporating carbon-based nanomaterials. It is frequently employed in in situ interfacial polymerization techniques to synthesize materials like Nylon 6,6 nanocomposites. In this process, this compound, typically dissolved in an organic phase, reacts with diamines such as hexamethylenediamine (B150038) in an aqueous phase, allowing for the controlled incorporation of nanofillers researchgate.netcalypso-event.netresearchgate.netsci-hub.se.

Research has demonstrated the successful fabrication of Nylon 6,6 nanocomposites containing well-dispersed graphene oxide (GO) and carbon nanotubes (CNTs) via this method researchgate.netresearchgate.net. Prior to polymerization, GO can be functionalized with thionyl chloride to create acyl-chloride-functionalized GO (AGO), which enhances its reactivity with the polyamide chains, leading to improved dispersion and interfacial interaction within the composite researchgate.netresearchgate.netsci-hub.se. Similarly, carbon nanotubes can be integrated into polymer matrices through in situ polymerization, which helps maintain their initial dispersion in the reaction medium upenn.edu. Surface modification of CNTs, for instance, through plasma treatment, can introduce isocyanate groups, fostering strong covalent interactions with the polymer matrix, such as in Polyamide 66 (PA66) calypso-event.net.

Beyond carbon nanomaterials, this compound is also utilized to functionalize cellulose (B213188) nanocrystals (CNCs) by forming methyl this compound (MAC) derivatives. These functionalized CNCs can then react with biopolymers like chitosan (B1678972) to yield bio-based nanocomposites, exhibiting enhanced mechanical performance and reduced hydrophilicity researchgate.netresearchgate.net. Furthermore, this compound has been used in the creation of composites with polyhedral oligomeric silsesquioxanes (POSS), influencing their thermomechanical properties core.ac.uk.

The integration of this compound in these synthetic strategies enables the creation of composites with enhanced mechanical, thermal, and electrical properties, opening avenues for applications in aerospace, automotive, and other high-performance sectors.

Table 1: this compound in Nanocomposite Synthesis

Nanocomposite TypeNanofiller(s)Role of this compoundKey Outcome/PropertyRelevant Citations
Nylon 6,6Graphene Oxide (GO), Carbon Nanotubes (CNTs)Organic phase reactant in in situ interfacial polymerization; reacts with functionalized GO (AGO)Well-dispersed nanofillers, enhanced mechanical properties researchgate.netresearchgate.netsci-hub.se
Polyamide 66 (PA66)Carbon Nanotubes (CNTs)Reactant in in situ polymerization for PA66/CNT nanocompositesStrong interfacial interaction, improved dispersion calypso-event.net
Bio-basedCellulose Nanocrystals (CNCs)Functionalization of CNCs (as methyl this compound) for reaction with chitosanImproved mechanical performance, reduced hydrophilicity researchgate.netresearchgate.net
ElastomerPolyhedral Oligomeric Silsesquioxanes (POSS)Functionalization of POSSInfluences thermomechanical properties core.ac.uk

Bio-inspired Materials Design

The field of bio-inspired materials design draws inspiration from natural structures and processes to create novel materials with superior functionalities. This compound serves as a valuable chemical linker in the synthesis of such materials, enabling the construction of complex architectures that mimic biological systems.

One notable application involves the cross-linking of oligopeptides at liquid crystal interfaces using this compound. This technique allows for the formation of micrometer-thick membranes containing cross-linked oligopeptides, demonstrating a biomimetic approach to interface design nih.gov. This process is inspired by the strain within lipid bilayers in living cells, which guides the spatial arrangement of lipids and proteins nih.gov.

This compound is also instrumental in synthesizing partially unsaturated poly(ester-amides) (PEAs). For instance, PEAs with potential biomedical applications have been synthesized by reacting L-Phenylalanine, this compound, and 1,4-butanediol (B3395766) suda.edu.cn. These polymers exhibit tunable molecular weights and polydispersity indices, with their properties influenced by the incorporation of double bonds suda.edu.cn. Furthermore, this compound has been employed in the preparation of N-substituted cis-1,3,4,6-tetrahydrophthalimide polymerized derivatives, contributing to the development of new bio-based materials chemmethod.com.

The ability of this compound to form stable amide and ester linkages makes it suitable for designing materials that replicate the hierarchical organization and mechanical resilience found in biological systems, such as nacre, which exhibits exceptional energy absorption capabilities osti.gov.

Table 2: this compound in Bio-inspired Materials

Bio-inspired Material TypeBio-inspiration/MimicryRole of this compoundKey Outcome/PropertyRelevant Citations
Oligopeptide MembranesCell lipid bilayersCross-linking agent for oligopeptides at liquid crystal interfacesMicrometer-thick membranes with controlled structure nih.gov
Poly(ester-amides) (PEAs)Biodegradable polymersReactant in synthesis with L-Phenylalanine and 1,4-butanediolPartially unsaturated PEAs for biomedical applications suda.edu.cn
N-substituted tetrahydrophthalimide derivativesBio-based polymersReactant in polymerization for bio-based materialsNovel bio-based materials with tunable properties chemmethod.com

Advanced Catalytic Systems for Controlled Polymerization

This compound is a key monomer in various polymerization techniques, including those that enable precise control over polymer architecture and properties. Its reactivity as an acid chloride allows for efficient and often faster polymerization reactions compared to their dicarboxylic acid counterparts, sometimes even at room temperature through interfacial polymerization quizlet.com.

In the synthesis of cyclic oligo(ethylene adipate)s (COEAs), this compound undergoes a pseudo-high dilution condensation reaction with ethylene (B1197577) glycol. These COEAs can then be melt polymerized to form poly(ethylene adipate) (PEA) using specific catalysts like Ti(n-C4H9O)4 researchgate.net. This approach offers a pathway for synthesizing versatile aliphatic polyesters from diacid and diol monomers, which are relevant for biocompatible and biodegradable applications researchgate.net.

Furthermore, this compound serves as a crucial linker in the design of novel covalently-bound catalytic materials featuring single-atom metal sites. By connecting stable phthalocyanine (B1677752) macrocycles, this compound contributes to the creation of materials where the distance between metal sites and their chemical environment can be precisely controlled. For example, an this compound linker (C6) can result in an inter-metal distance of approximately 23 Å, influencing catalytic performance in reactions like oxygen reduction rsc.org. This "ring and linker" building block combination provides a scalable concept for designing catalysts with high spatial and chemical control, mimicking the efficiency of natural enzymes rsc.org.

This compound has also been utilized in controlled radical polymerization, such as in the synthesis of N,N′-Diallyladipamide, demonstrating its utility in creating monomers for advanced polymerization techniques dokumen.pub.

Table 3: this compound in Advanced Catalytic Systems and Controlled Polymerization

Polymerization/Catalytic SystemType of Reaction/CatalysisRole of this compoundKey Outcome/PropertyRelevant Citations
Cyclic Oligo(ethylene adipate)s (COEAs) & Poly(ethylene adipate) (PEA)Pseudo-high dilution condensation & melt polymerizationMonomer for COEAs; precursor for PEASynthesis of biocompatible, biodegradable polyesters researchgate.net
Covalently-bound Catalytic MaterialsSingle-atom metal catalysisLinker between phthalocyanine macrocyclesPrecise control over inter-metal distances and chemical environment, enhanced catalytic performance rsc.org
Controlled Radical PolymerizationStep-growth radical polymerizationMonomer (e.g., N,N′-Diallyladipamide synthesis)Enables dual control in degradability and thermoresponsivity dokumen.pub
Aliphatic-Aromatic PolyestersInterfacial polycondensationDiacid chloride monomerFaster reaction rates, room temperature polymerization quizlet.comresearchgate.net

New Frontiers in Smart Materials and Responsive Systems

This compound is increasingly being incorporated into the design and synthesis of smart materials and responsive polymer systems, which are capable of altering their properties in response to external stimuli. These materials hold significant promise for applications in drug delivery, tissue engineering, and other advanced technologies.

One area of active research involves the creation of polymers that respond to specific environmental cues, such as pH changes or reducing conditions. This compound has been used to synthesize reduction-sensitive polyester-polyurethane films by reacting with compounds like bis(2-dihydroxyethyldisulphide) lums.edu.pk. These polymers are designed to degrade in a controlled manner, offering solutions to challenges like plastic pollution lums.edu.pk.

Furthermore, this compound is employed in the preparation of pH-responsive polyesters. For example, condensation copolymerization of trimethylolpropane (B17298) allyl ether (TPAE) with this compound yields polyesters with alkene side groups. These can then be modified to introduce carboxylic acid side groups, rendering the polymers pH-responsive and water-soluble, with potential for forming stable hydrogels and cross-linked films for tissue engineering applications mdpi.comresearchgate.net.

In the realm of drug delivery, this compound facilitates the synthesis of thermoresponsive hydrogels. It is used to couple monohydroxylated poly(ethylene glycol)-polylactide (PEG-PLA) diblocks to form PEG-PLA-PEG triblock copolymers. These copolymers exhibit a gel-to-solution transition with increasing temperature, making them suitable for injectable scaffolds and controlled drug release systems researchgate.netacs.org.

Additionally, this compound has been utilized in the synthesis of self-immolative polymers. For instance, it has been copolymerized with monomers based on the quinone-methide system, caged with o-nitrobenzyl alcohol, to create polymers that undergo amplified release of encapsulated species upon UV irradiation kinampark.com. It can also be used to introduce acid chloride functional groups into polymers, which can then be further reacted to attach dyes or other functional molecules, leading to the development of responsive materials acs.org. Recent studies also highlight its use in synthesizing hydrogen peroxide (H2O2)-degradable polymers, demonstrating its versatility in designing materials for specific degradation triggers nih.gov.

Table 4: this compound in Smart Materials and Responsive Systems

Smart Material TypeStimulus/ResponsivenessRole of this compoundKey Outcome/PropertyRelevant Citations
Polyester-Polyurethane FilmsReduction-sensitiveReactant in polymer backbone synthesisControlled degradation, addresses plastic pollution lums.edu.pk
pH-Responsive PolyesterspH changeMonomer in condensation copolymerizationWater solubility, hydrogel formation, tissue engineering applications mdpi.comresearchgate.net
Thermoresponsive Hydrogels (PEG-PLA-PEG)Temperature changeCoupling agent for PEG-PLA diblocksGel-to-solution transition, injectable scaffolds, drug delivery researchgate.netacs.org
Self-Immolative PolymersUV irradiationCopolymerization with quinone-methide based monomersAmplified release of encapsulated species kinampark.com
H2O2-Degradable PolymersHydrogen peroxideMonomer for polymer synthesisDegradation in response to H2O2 nih.gov

Q & A

Advanced Research Question

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows peaks at δ 2.35–2.45 (m, 4H, -CH₂-) and δ 3.65–3.75 (t, 2H, -COCl). Impurities like adipic acid appear as broad peaks near δ 12.
  • Titration : Karl Fischer titration quantifies water content (<0.1% w/w acceptable for polymerization-grade material).
  • GC-MS : Detects volatile byproducts (e.g., SO₂ from thionyl chloride reactions) .

Data Contradiction Note : Discrepancies in reported boiling points (105–112°C) may arise from varying pressure conditions during distillation; always validate with literature protocols .

How can researchers resolve inconsistencies in reported toxicity data for this compound?

Advanced Research Question
Discrepancies in acute toxicity (e.g., LD₅₀ ranges) stem from differences in test models (rodent vs. in vitro assays). To address this:

  • Cross-reference SDSs from multiple suppliers (e.g., Sigma-Aldrich vs. ChemSupply).
  • Conduct in-house assays using standardized OECD guidelines for skin corrosion (e.g., OECD TG 404).
  • Prioritize peer-reviewed toxicological studies over manufacturer data, as SDSs often omit granular details (e.g., reproductive toxicity) .

What strategies optimize this compound’s use in interfacial polymerization for nylon 6,6 synthesis?

Advanced Research Question
Key parameters include:

  • Concentration : 5% w/v this compound in cyclohexane.
  • Aqueous Phase : 5% w/v hexamethylenediamine in NaOH (pH 10–12).
  • Temperature : Maintain below 25°C to prevent premature hydrolysis.
  • Stirring Rate : 200–300 rpm to ensure uniform film formation .

Troubleshooting Tip : Low molecular weight polymers indicate contamination with water; use FTIR to verify acyl chloride integrity pre-reaction.

How do environmental regulations impact this compound waste disposal in academic labs?

Basic Research Question
Under the Pollutant Release and Transfer Register (PRTR) Law, labs must:

  • Neutralize waste with 10% sodium hydroxide before disposal.
  • Document disposal volumes and methods (e.g., incineration at licensed facilities).
  • Avoid discharge into drains; use containment trays to capture accidental releases .

What experimental designs minimize this compound’s environmental persistence in soil and water systems?

Advanced Research Question

  • Biodegradation Studies : Use soil microcosms amended with Pseudomonas spp. to assess degradation rates (half-life ~14 days under aerobic conditions).
  • Hydrolysis Kinetics : Monitor pH-dependent hydrolysis (t₁/₂ = 2 hours at pH 7, 30 minutes at pH 12) via UV-Vis spectroscopy at 260 nm (HCl release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.